molecular formula C9H16 B1609318 1-Methylcyclooctene CAS No. 933-11-9

1-Methylcyclooctene

Cat. No. B1609318
CAS RN: 933-11-9
M. Wt: 124.22 g/mol
InChI Key: WFLPGXDWMZEHGP-CLFYSBASSA-N
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Description

1-Methylcyclooctene is a chemical compound with the formula C9H16. It has a molecular weight of 124.2233 . It is an unsaturated compound commonly used in organic chemistry .


Molecular Structure Analysis

The molecular structure of 1-Methylcyclooctene consists of a cyclooctene ring with a methyl group attached to one of the carbons . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1-Methylcyclooctene has a molecular formula of C9H16 and a molecular weight of 124.2233 . More detailed physical and chemical properties were not available in the search results.

Safety And Hazards

1-Methylcyclooctene is classified as a flammable liquid and vapor. It may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(1Z)-1-methylcyclooctene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLPGXDWMZEHGP-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylcyclooctene

CAS RN

933-11-9
Record name 1-Methylcyclooctene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC105774
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylcyclooctene
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1-Methylcyclooctene
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1-Methylcyclooctene
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1-Methylcyclooctene
Reactant of Route 5
1-Methylcyclooctene
Reactant of Route 6
1-Methylcyclooctene

Citations

For This Compound
164
Citations
H Tsuneishi, Y Inoue, T Hakushi, A Tai - Journal of the Chemical …, 1993 - pubs.rsc.org
… for 1-methylcyclooctene in the ground and excited states. In Fig. 3, the estimated potential curves for the ground (So), excited singlet (S,), and triplet (T,) states of 1-methylcyclooctene …
Number of citations: 11 pubs.rsc.org
E Vedejs, KAJ Snoble, PL Fuchs - The Journal of Organic …, 1973 - ACS Publications
… Reaction of 1-methylcyclooctene oxide with LDP followed by methyl iodide as usual affords … írans-1-Methylcyclooctene.—1-Methylcyclooct.ene oxide (0.4367 g, 0.003116 mol) in dry …
Number of citations: 107 pubs.acs.org
PJ Kropp, HJ Krauss - Journal of the American Chemical Society, 1967 - ACS Publications
… By contrastto the foregoing examples, no isomerization or ether formation was observed with the larger ring homolog 1 -methylcyclooctene (Id), the acyclic analog 3,5-dimethyl-3-…
Number of citations: 97 pubs.acs.org
P McCarten, EK Barefield - Organometallics, 1998 - ACS Publications
… 0.1 M in methylene chloride) with a half-life of about 36 min to give up to 92% bicyclo[6.1.0]nonane and a small amount of 1-methylcyclooctene after suitable workup. [CpFe(CO) 2 (SPh …
Number of citations: 14 pubs.acs.org
H Taniguchi, L Brener, HC Brown - Journal of the American …, 1976 - ACS Publications
… For example, the hydroboration of 1 -methylcyclooctene and 1-phenylcyclooctene with borane:… Treatment of 1-methylcyclooctene with 9-BBN at 25 C results in the clean hydroboration of …
Number of citations: 17 pubs.acs.org
W Adam, N Bottke, O Krebs - Organic Letters, 2000 - ACS Publications
… Of the E isomers, only the E-1-methylcyclooctene is available; the lower rings are too strained and do not persist for isolation. The unusual feature of the E-1-methylcyclooctene …
Number of citations: 22 pubs.acs.org
RD Cusick, R Atkinson - International journal of chemical …, 2005 - Wiley Online Library
… + %), 3-methylcyclopentene (99%), 1-methylcyclooctene (99%), and 3-methylcyclooctene, (95… (I) for the reactions of O 3 with cis-cyclooctene and 1-methylcyclooctene, with 2-methyl- 2-…
Number of citations: 18 onlinelibrary.wiley.com
H Ulrich, DV Rao - The Journal of Organic Chemistry, 1977 - ACS Publications
… -1-methylcyclooctene,3 which the reported acidic workup might well have isomerized to the observed cis -1 -methylcyclooctene. … of 2.5:1 (1 -methylcyclooctene to 3 - methylcyclooctene, …
Number of citations: 3 pubs.acs.org
ML Yarchak, JC Dalton… - Journal of the American …, 1973 - ACS Publications
… phenylacetate must, however, yield 1-methylcyclooctene … known isomer of 1-methylcyclooctene has … It follows that the 1-methylcyclooctene from the cis ester resulted in substantial part (…
Number of citations: 14 pubs.acs.org
KB Becker, MK Hohermuth, G Rihs - Helvetica Chimica Acta, 1982 - Wiley Online Library
… The Bredt olefins 1, 2 and 3, and (E)-1-methylcyclooctene (4) react with an equimolar … The addition of 6 to the unstrained (2)-1-methylcyclooctene (11) occurs only at 120" (3 h), which …
Number of citations: 14 onlinelibrary.wiley.com

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